Comparative Ovicidal Potency: Clofentezine vs. Cyflumetofen on Tetranychus urticae
Clofentezine exhibits significantly greater ovicidal potency than the alternative acaricide cyflumetofen. In a direct head-to-head comparison against Tetranychus urticae eggs under controlled laboratory conditions, the LC50 value for clofentezine was 0.42 µg a.i./mL, while that for cyflumetofen was 0.8 µg a.i./mL [1]. This represents a 47.5% lower LC50 for clofentezine, indicating its superior potency against the egg stage of this key pest.
| Evidence Dimension | Ovicidal Potency (LC50) |
|---|---|
| Target Compound Data | 0.42 µg a.i./mL |
| Comparator Or Baseline | Cyflumetofen: 0.8 µg a.i./mL |
| Quantified Difference | Clofentezine is approximately 1.9-fold more potent (LC50 is 47.5% lower) |
| Conditions | Laboratory bioassay against eggs of Tetranychus urticae |
Why This Matters
Procurement decisions should prioritize clofentezine over cyflumetofen when ovicidal control of T. urticae is the primary objective, as a lower active ingredient concentration achieves equivalent mortality.
- [1] Saber M, Ahmadi Z, Pourabad RF, Mousavi M. Lethal and sublethal effects of cyflumetofen and clofentezine on life table parameters of Tetranychus urticae (Acari: Tetranychidae). Persian Journal of Acarology. 2024;13(4):813-827. View Source
